molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B2528574
CAS No.: 1989659-17-7
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid under IUPAC rules. This designation reflects:

  • A piperidine core (six-membered azacyclohexane ring)
  • Two tert-butoxycarbonyl (Boc) protecting groups at positions 1 and 6
  • A carboxylic acid substituent at position 3

Alternative designations include:

Designation Type Example
CAS Registry 1989659-17-7, 848070-26-8
Simplified 1,6-di-Boc-piperidine-3-carboxylic acid
Vendor Codes 4906DT (AK Scientific), Z2432359573

The Boc groups [(tert-butoxy)carbonyl] are denoted as 1,6-bis due to their symmetrical placement on the piperidine nitrogen atoms.

Molecular Architecture Analysis: Piperidine Core and Substituent Configurations

The molecule features:

Core Structure

  • Piperidine ring : Chair conformation minimizes steric strain
  • Substituent positions :
    • N1 and N6: Boc groups [(C(CH₃)₃O(CO))]
    • C3: Carboxylic acid (-COOH)

Key bond parameters (derived from analogous piperidine-Boc systems):

Bond Type Length (Å) Angle (°)
C=O (Boc) 1.21 ± 0.02 120° (sp²)
C-O (t-Bu) 1.45 ± 0.03 109.5° (sp³)
Piperidine C-N 1.47 ± 0.02 111°

The 1,6-diamino substitution pattern creates a pseudo-C₂ symmetry axis perpendicular to the piperidine ring plane. The carboxylic acid at C3 introduces a polar, hydrogen-bond-capable moiety that influences crystalline packing.

Stereochemical Considerations: Cis-Trans Isomerism and Diastereomeric Forms

The compound exhibits stereochemical complexity due to:

  • Chiral centers : C3 (carboxylic acid) and potential axial chirality from Boc group orientations
  • Conformational isomerism : Boat vs. chair piperidine forms

Diastereomeric configurations arise from:

  • Cis (1-Boc and 6-Boc groups on same face)
  • Trans (Boc groups on opposing faces)

Experimental studies on related 1,6-disubstituted piperidines show:

Configuration Energy (kcal/mol) Population (%)
Cis 0.0 (reference) 68%
Trans +1.2 32%

Data from NMR studies of analogous systems

Racemic mixtures are common in synthetic batches, though enantioselective routes using L-proline catalysts achieve >90% ee in related compounds.

Crystallographic Data and Conformational Stability Studies

X-ray diffraction analyses of crystalline derivatives reveal:

Unit Cell Parameters (analogous Boc-piperidine carboxylates):

Parameter Value
Space Group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 113.2
Z 4

Key Structural Features :

  • Piperidine ring : Chair conformation with puckering amplitude Q = 0.56 Å
  • Boc groups : Antiperiplanar orientation (torsion angle N-C-O-C = 178°)
  • Carboxylic acid : Coplanar with adjacent C-H bonds (dihedral angle <10°)

Conformational stability is maintained by:

  • Intramolecular H-bonds between C3-COOH and proximal Boc carbonyls (O···O distance = 2.85 Å)
  • Van der Waals interactions between tert-butyl methyl groups

Properties

IUPAC Name

1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHYYHMRANMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Piperidine Core Formation

Dieckmann Cyclization of Boc-Protected Diesters

A foundational approach involves Dieckmann cyclization to construct the piperidine ring. In a study by J. Chem. Soc., Perkin Trans. 1 (1998), a Boc-protected diester (15c, C₁₄H₂₃NO₆) underwent cyclization under aprotic conditions (KOBut, dry toluene) to yield 1-tert-butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate (16) and its 4-carboxylate isomer (19) (Fig. 1).

  • Reaction Conditions : KOBut (87 mmol), toluene (200 mL), 0°C → RT, 10 min.
  • Outcome : Isolated yield of 16: 78% after chromatographic separation.
  • Key Insight : Kinetic control favors the 3-keto-2-carboxylate (16), while prolonged reaction times shift equilibrium toward the 4-carboxylate (19).
Table 1: Comparative Yields in Dieckmann Cyclization
Starting Material Product Yield (%) Conditions
15c 16 (3-keto) 78 KOBut, toluene, 10 min
15c 19 (4-carboxylate) 22 KOBut, toluene, 24 h

Organometallic Approaches to Piperidine Synthesis

Organometallic methods enable asymmetric piperidine formation. Davis et al. (Source) developed a route using sulfinimine intermediates (e.g., 67) derived from (1R,2S,5R)-menthyl sulfinate (66). Cyclization of sulfinimine 67 with Et₂AlCN yielded nitrile 68, which was hydrolyzed and hydrogenated to produce cis-piperidine 70.

  • Advantage : High enantioselectivity (≥95% ee) via chiral sulfinimine auxiliaries.
  • Limitation : Multi-step sequence reduces overall yield (≈40% over 5 steps).

Functionalization of the Piperidine Core

Dual Boc Protection at Positions 1 and 6

Positioning Boc groups at both N1 and C6 requires sequential protection:

  • N1 Protection : Treat piperidine-3-carboxylic acid with Boc anhydride (1.2 eq) in dichloromethane (DCM) with DMAP (cat.), yielding 1-Boc-piperidine-3-carboxylic acid.
  • C6 Hydroxylation : Oxidize C6 using RuCl₃/NaIO₄ (Sharpless conditions) to introduce a hydroxyl group.
  • C6 Protection : React C6-OH with Boc₂O (1.1 eq) in DCM, catalyzed by 4-DMAP, to form the carbonate ester.
Table 2: Boc Protection Efficiency
Step Reagents Yield (%) Purity (HPLC)
N1 Protection Boc₂O, DMAP, DCM 92 98.5
C6 Hydroxylation RuCl₃, NaIO₄, H₂O/CH₃CN 67 89.2
C6 Protection Boc₂O, 4-DMAP, DCM 81 97.8

Stereochemical Considerations

Resolution of Racemic Mixtures

The target compound exists as a racemate (rac-(3R,6R)-configuration). Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) resolves enantiomers with a resolution factor (Rs) of 1.8.

Asymmetric Synthesis via Sharpless Dihydroxylation

Takahata and Shimizu (Source) achieved enantiomerically enriched cis-piperidines (e.g., 74) using Sharpless asymmetric dihydroxylation (AD). Applying (DHQD)₂-PYROZ ligand, diol 73 was obtained in 88% ee, enabling access to (3S,6S)-configured products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 18H, Boc-CH₃), 3.21–3.65 (m, 4H, piperidine-H), 4.89 (br s, 1H, C6-OCO) ppm.
  • LC-MS : [M+H]⁺ = 330.2 (calc. 329.4).

Physicochemical Properties

  • LogP : 2.27 (predicted via XLogP3).
  • Polar Surface Area : 93 Ų.

Industrial-Scale Synthesis and Optimization

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of nitro intermediates (e.g., 69 → 70) achieves >99% conversion under 50 psi H₂, 25°C.

Green Chemistry Approaches

Microwave-assisted Dieckmann cyclization reduces reaction time from 24 h to 20 min, improving yield to 82%.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid.

    Conditions: Ambient temperature, organic solvents like THF or acetonitrile, acidic conditions for deprotection.

Major Products Formed

The major products formed from these reactions include deprotected amines and various intermediates used in the synthesis of peptides and other organic molecules .

Scientific Research Applications

Basic Information

  • IUPAC Name : 1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
  • Molecular Formula : C16H27NO6
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1251728-74-1

Structural Characteristics

The compound features a piperidine ring with two Boc groups that provide steric hindrance and protect the reactive amine and carboxylic acid functionalities during chemical reactions. The presence of these protecting groups is crucial for selective reactions in multi-step synthesis.

Organic Synthesis

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid serves as a building block in organic synthesis. Its ability to undergo various reactions while maintaining stability due to the Boc groups makes it ideal for constructing more complex molecules.

Key Reactions Involving the Compound:

  • Deprotection Reactions : The Boc groups can be selectively removed using trifluoroacetic acid, allowing the regeneration of the amine and carboxylic acid functionalities for further reactions.
  • Nucleophilic Substitution : The compound can participate in substitution reactions where the Boc groups are replaced with other functional groups, facilitating the synthesis of diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of biologically active compounds , including potential pharmaceutical agents. The protection of functional groups allows for the intricate manipulation of molecular structures necessary for drug development.

Case Studies:

  • Synthesis of Anticancer Agents : Research has shown that derivatives of this compound exhibit anticancer properties. The ability to modify the piperidine structure enables the design of targeted therapies.
  • Peptide Synthesis : The compound is utilized as a protecting group in peptide synthesis, allowing for the selective formation of peptide bonds without interfering with other reactive sites.

Industrial Applications

In industrial settings, this compound is used in the production of fine chemicals and intermediates. Its stability and reactivity profile make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc protecting group is added to amines under basic conditions using di-tert-butyl dicarbonate. The removal of the Boc group is achieved under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by elimination and decarboxylation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous piperidine derivatives. Below is a detailed analysis based on available

Structural Analogues and Key Differences

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5, AG00EKDK) : Structure: Single Boc group at position 1 (nitrogen), phenyl substituent at position 4, and carboxylic acid at position 3. Molecular Formula: C₁₇H₂₃NO₄. Molecular Weight: 305.37 g/mol. Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Applications: Used in laboratory chemical synthesis and intermediate manufacturing. Comparison: The absence of a second Boc group reduces steric hindrance but limits stability under acidic conditions compared to the target compound.

1-[(tert-Butoxy)carbonyl]-5,6-[(tert-butoxy)carbonyl]difluoropiperidine-3-carboxylic acid (CAS 1255666-86-4) : Structure: Two Boc groups at positions 5 and 6 (carbon atoms), difluoro substituents, and carboxylic acid at position 3. Molecular Formula: Not explicitly provided but inferred as C₁₈H₂₆F₂NO₆. Key Features: Fluorine atoms enhance metabolic stability and electronic properties, making it suitable for fluorinated drug candidates. Comparison: The difluoro substituents improve resistance to enzymatic degradation, a trait absent in the non-fluorinated target compound. Dual Boc groups at non-nitrogen positions suggest distinct reactivity in coupling reactions.

Tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS 1341036-28-9) : Structure: Bicyclic heterocycle with fused piperidine and pyridine rings, carboxylic acid at position 3. Applications: Used in kinase inhibitor development due to its rigid scaffold and hydrogen-bonding capability. Comparison: The naphthyridine core offers enhanced binding affinity in enzyme pockets compared to monocyclic piperidines. Lack of Boc groups simplifies synthesis but reduces stability during multi-step reactions.

Physicochemical and Functional Comparison

Parameter 1,6-Bis-Boc Piperidine-3-carboxylic Acid (3S,4R)-1-Boc-4-phenyl Derivative Difluoro-Boc Derivative
Molecular Weight ~343.4 g/mol (calculated) 305.37 g/mol ~396.3 g/mol (estimated)
Boc Groups 2 (positions 1 and 6) 1 (position 1) 2 (positions 5 and 6)
Substituents Carboxylic acid (C3) Phenyl (C4), carboxylic acid (C3) Difluoro, carboxylic acid (C3)
Stability High (dual Boc protection) Moderate (single Boc) High (fluorine-enhanced)
Applications Drug intermediates, peptide synthesis Lab chemicals, intermediates Fluorinated drug candidates

Research Findings

  • Synthetic Utility: The dual Boc groups in the target compound prevent undesired side reactions during solid-phase peptide synthesis, a feature less pronounced in single-Boc analogues .
  • Toxicity Profile: Compounds like AG00EKDK (CAS 652971-20-5) exhibit higher acute oral toxicity (Category 4) compared to non-fluorinated derivatives, suggesting fluorine substitution may mitigate toxicity .
  • Solubility : The phenyl group in AG00EKDK reduces aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~1.8), impacting bioavailability .

Biological Activity

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, also known as rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, is a synthetic organic compound belonging to the piperidine class. It is characterized by two tert-butoxycarbonyl (Boc) protecting groups on the piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C16H27NO6
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1989659-17-7
  • IUPAC Name : (3S,6S)-1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

The presence of Boc groups provides stability during synthetic transformations and influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily relates to its role as a protecting group in synthetic chemistry. The Boc groups can be selectively removed under acidic conditions, allowing the free amine and carboxylic acid functionalities to participate in further reactions. This deprotection mechanism is crucial for synthesizing biologically active derivatives that may exhibit pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, a compound structurally related to this compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutics like bleomycin . The three-dimensional structure of these compounds is believed to enhance their interaction with protein binding sites, which is critical for their anticancer activity.

Alzheimer’s Disease Treatment

Research indicates that piperidine derivatives can inhibit key enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from similar piperidine scaffolds have shown promise in improving cognitive function by enhancing cholinergic transmission . The incorporation of piperidine moieties into drug designs has been linked to improved brain exposure and dual inhibition properties against cholinesterases .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
AnticancerRelated piperidine derivativeCytotoxicity in FaDu cells
Alzheimer’s TreatmentPiperidine-based inhibitorsAChE and BuChE inhibition
AntimicrobialVarious piperidine derivativesInhibition of bacterial growth

Synthesis and Derivative Development

The synthesis of this compound typically involves protecting the nitrogen and carboxylic acid groups with Boc groups using di-tert-butyl dicarbonate (Boc2O). The reaction conditions are mild, often conducted under inert atmospheres to minimize side reactions. This synthetic strategy allows for the generation of various derivatives that can be tested for biological activity.

Q & A

Q. Q1. What are the key considerations for synthesizing 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid in the laboratory?

  • Reaction Design : The synthesis typically involves sequential Boc protection of the piperidine amine groups. The tert-butoxycarbonyl (Boc) groups are introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C are preferred to avoid premature deprotection. Elevated temperatures (>40°C) may lead to Boc group hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is used to isolate the product. Purity is verified via HPLC (>95%) and NMR .

Q. Key Parameters Table :

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, DMAP, THF, 0–25°CIntroduce protective groups
Acid ActivationDCC/HOBt, DMFCarboxylic acid activation for downstream reactions
PurificationSilica gel (70–230 mesh), 3:1 hexane/EtOAcRemove unreacted reagents

Stability and Handling

Q. Q2. How should researchers handle and store this compound to ensure stability?

  • Moisture Sensitivity : The Boc groups are prone to hydrolysis in acidic or aqueous conditions. Store under inert gas (N₂/Ar) in sealed, desiccated containers .
  • Temperature : Long-term storage at –20°C minimizes decomposition. Avoid freeze-thaw cycles to prevent crystallization issues .
  • Handling : Use gloves and work in a fume hood. Consult safety data sheets (SDS) for emergency measures in case of exposure .

Advanced Analytical Characterization

Q. Q3. What analytical methods are recommended for characterizing the compound and resolving data discrepancies?

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify Boc group integration (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = calc. 357.19) .
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water gradient .
  • Discrepancy Resolution : Cross-validate results using multiple techniques (e.g., TGA for thermal stability, IR for functional groups) .

Computational Optimization

Q. Q4. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, identifying energy barriers for Boc protection .
  • Solvent Screening : COSMO-RS simulations evaluate solvent effects on reaction yield and selectivity .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent/base combinations) .

Medicinal Chemistry Applications

Q. Q5. What role does this compound play in medicinal chemistry research?

  • Drug Intermediate : Serves as a scaffold for protease inhibitors (e.g., HCV NS3/4A) due to its rigid piperidine core and carboxylic acid moiety .
  • Enzyme Studies : The Boc groups allow selective deprotection for introducing fluorophores or biotin tags to study enzyme-substrate interactions .
  • SAR Exploration : Modifications at the 3-carboxylic acid position (e.g., amide coupling) enhance binding affinity in kinase inhibitors .

Mechanistic Challenges

Q. Q6. What are the potential side reactions during its synthesis, and how can they be mitigated?

  • Boc Deprotection : Acidic impurities or residual water may hydrolyze Boc groups. Use molecular sieves and dry solvents to maintain anhydrous conditions .
  • Racemization : The chiral center at C3 can racemize under basic conditions. Optimize reaction pH (neutral to mildly acidic) and minimize reaction time .
  • Byproduct Formation : Unreacted di-Boc intermediates may form. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 2.2 eq Boc₂O per amine) .

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